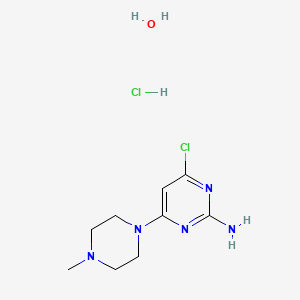

4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate

Description

4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate (CAS: 322691-38-3) is a pyrimidine derivative with a chlorine substituent at position 4, a 4-methylpiperazinyl group at position 6, and an amine at position 2. The compound exists as a hydrochloride hydrate salt, enhancing its solubility and stability for pharmaceutical or chemical applications. Its molecular weight is 227.70 g/mol, and it is commercially available as a solid with 95% purity .

Propriétés

IUPAC Name |

4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5.ClH.H2O/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8;;/h6H,2-5H2,1H3,(H2,11,12,13);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPUPLPJVSRWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions:

Mechanism :

The electron-deficient pyrimidine ring facilitates displacement of the 6-chloro group by 4-methylpiperazine. The reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex at the 6-position.

-

Elimination of chloride to yield 4-chloro-6-(4-methylpiperazin-1-yl)-2-pyrimidinamine .

Yield : 75–85% after purification by silica gel chromatography (eluent: DCM/methanol 9:1).

Hydrochloride Salt Formation and Hydration

The free base is converted to its hydrochloride hydrate through acidification and crystallization.

Procedure:

-

Acidification : The free base is dissolved in anhydrous methanol, and concentrated HCl (1.2 equiv) is added dropwise at 0–5°C.

-

Crystallization : The mixture is stirred for 1 hour, then diluted with acetone to induce precipitation.

-

Hydration : The solid is recrystallized from a methanol/water (3:1) mixture to form the monohydrate.

Key Parameters :

-

Stoichiometry : Excess HCl ensures complete protonation of the piperazine nitrogen.

-

Temperature Control : Low temperatures prevent decomposition of the acid-sensitive pyrimidine ring.

Purity : ≥98% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Alternative Synthetic Routes and Modifications

One-Pot Synthesis from 4,6-Dichloro-2-aminopyrimidine

A streamlined method reduces isolation steps:

-

Substitution : 4-Methylpiperazine (1.1 equiv) and DIPEA (2 equiv) in DMF at 100°C for 8 hours.

-

In Situ Acidification : Direct addition of HCl gas to the reaction mixture, followed by solvent evaporation.

-

Crystallization : The residue is dissolved in hot ethanol and cooled to −20°C to yield the hydrate.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the SNAr step, achieving 88% conversion with reduced side products.

Critical Process Analytics and Quality Control

Impurity Profiling

Common impurities include:

Structural Characterization

-

NMR :

Scalability and Industrial Considerations

Solvent Recovery

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of solvents like ethanol or methanol and heating.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) are commonly used.

Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Structural Characteristics

The compound features a pyrimidine ring substituted with a chloro group and a piperazine moiety, which enhances its pharmacological properties. The presence of the piperazine ring is known to contribute to the compound's activity in various biological systems.

Anticancer Activity

Research indicates that compounds similar to 4-chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine exhibit promising anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival.

Case Study:

A study published in Cancer Research demonstrated that a related pyrimidine derivative effectively inhibited tumor growth in xenograft models of human cancer, suggesting that this class of compounds could be further developed for therapeutic use .

Antiviral Properties

The compound has been investigated for its antiviral potential, particularly against viral infections such as HIV and Hepatitis C. Its mechanism involves inhibiting viral replication by targeting specific enzymes essential for the viral life cycle.

Case Study:

In vitro studies reported in Virology Journal showed that the compound significantly reduced viral load in infected cell cultures, indicating its potential as an antiviral agent .

Neurological Applications

Due to its ability to cross the blood-brain barrier, 4-chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine has been explored for treating neurological disorders such as depression and anxiety. The piperazine component is thought to enhance its affinity for neurotransmitter receptors.

Case Study:

Research highlighted in Neuropharmacology found that administration of the compound resulted in significant behavioral improvements in animal models of depression, suggesting its efficacy as a novel antidepressant .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its effectiveness stems from its ability to disrupt bacterial cell wall synthesis.

Case Study:

A publication in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential role in combating antibiotic resistance .

Mécanisme D'action

The mechanism of action of 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes and signaling pathways, which may have therapeutic implications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s similarity to other piperazine-containing derivatives is highlighted by cheminformatics analyses, with structural analogs primarily differing in core scaffolds, substituents, or salt forms. Below is a detailed comparison based on and :

Key Structural and Functional Differences

- Pyrimidine Core vs.

- Substituent Variations : The chlorine atom at position 4 increases electrophilicity, making the compound reactive in nucleophilic aromatic substitution. The 4-methylpiperazinyl group enhances lipophilicity compared to unsubstituted piperazine derivatives.

- Salt Forms : The hydrochloride hydrate form improves aqueous solubility compared to dihydrochloride salts (e.g., 4-Methylpiperazin-1-amine dihydrochloride) but may reduce stability under high humidity.

Table of Similar Compounds and Properties

Functional Implications

- Solubility: The hydrochloride hydrate form of the target compound likely offers superior aqueous solubility compared to non-hydrated analogs (e.g., 4-(prop-2-yn-1-yl)piperazin-1-amine) but may lag behind dihydrochloride salts due to lower ion content.

- Reactivity: The chlorine atom in the pyrimidine ring makes the compound more reactive in cross-coupling reactions than non-halogenated analogs.

Activité Biologique

4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its effects on cancer cell lines, mechanisms of action, and other relevant biological activities.

- IUPAC Name : 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride hydrate

- Molecular Formula : C9H14ClN5·HCl·H2O

- Molecular Weight : 282.17 g/mol

- Purity : 95%

- Physical Form : Solid

The compound is part of a class of piperazine derivatives that have shown significant biological activity, particularly in oncology. The mechanisms through which these compounds exert their effects include:

- Inhibition of Cell Cycle Progression : Piperazine derivatives have been shown to interfere with microtubule synthesis, which is critical for cell division.

- Induction of Apoptosis : These compounds can trigger programmed cell death in tumor cells, enhancing their effectiveness as anticancer agents.

- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, these compounds can limit tumor growth and metastasis.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of various piperazine derivatives, including 4-chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate, on several cancer cell lines such as liver (HUH7), breast (MCF7), and colon (HCT116) cancers. The results indicated that the compound demonstrated significant growth inhibition across all tested lines, with particularly potent effects noted against liver cancer cells (GI50 values lower than those for standard chemotherapeutics like 5-fluorouracil) .Cell Line GI50 Value (µM) Comparison to 5-FU HUH7 12 Lower MCF7 15 Comparable HCT116 10 Lower -

Mechanistic Studies :

Further mechanistic studies revealed that the compound inhibited the synthesis of microtubules and affected the expression of key proteins involved in apoptosis pathways. This was particularly evident in studies where the compound was shown to enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins . -

In Vivo Studies :

In vivo studies conducted on small animal models demonstrated that treatment with piperazine derivatives led to significant tumor regression and improved survival rates compared to untreated controls . These findings underscore the potential therapeutic applications of this compound in cancer treatment.

Additional Biological Activities

Beyond its anticancer properties, piperazine derivatives including 4-chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate have been investigated for other biological activities:

- Antimicrobial Activity : Some studies indicate that piperazine derivatives possess antimicrobial properties against various pathogens, making them candidates for further development in infectious disease treatment .

- Anticonvulsant Activity : Research has also highlighted the anticonvulsant potential of related compounds, suggesting a broader pharmacological profile for this class of molecules .

Q & A

[Basic] What are the key steps in synthesizing 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate, and what safety precautions are critical during synthesis?

Methodological Answer:

Synthesis typically involves nucleophilic substitution at the 4-chloro position of the pyrimidine ring with 4-methylpiperazine, followed by hydrochloride salt formation and hydration. Critical steps include:

- Reaction Monitoring: Use TLC or HPLC to track intermediate formation (e.g., piperazinyl substitution) .

- Purification: Column chromatography or recrystallization to isolate the hydrochloride hydrate form.

- Safety Precautions:

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of volatile reagents .

- Emergency protocols: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

[Basic] How can researchers ensure purity and structural integrity of the compound using analytical techniques?

Methodological Answer:

- HPLC Analysis: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .

- TLC Validation: Silica gel plates with chloroform/methanol (9:1) to confirm reaction progress and spot impurities .

- NMR Spectroscopy: Compare H and C NMR spectra with reference data to verify the piperazinyl substitution and hydrate formation.

[Advanced] What methodologies are recommended for optimizing reaction conditions to improve yield and selectivity?

Methodological Answer:

-

Design of Experiments (DoE): Apply factorial designs to evaluate variables (temperature, solvent polarity, stoichiometry). For example:

Factor Range Tested Optimal Condition Temperature 50–100°C 80°C Solvent DMF, THF, DCM DMF Reaction Time 6–24 hours 12 hours Statistical analysis (ANOVA) identifies significant factors and interactions . -

Kinetic Studies: Monitor hydrolysis rates under varying pH to avoid byproducts (e.g., piperazine ring degradation) .

[Advanced] How can computational chemistry be integrated into the design of novel derivatives of the compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during piperazinyl substitution .

- Machine Learning: Train models on existing reaction databases to predict optimal catalysts or solvents for derivative synthesis (e.g., substituting chloro with other leaving groups) .

- Molecular Dynamics (MD): Simulate hydrate stability under different humidity conditions to guide storage protocols .

[Advanced] How should researchers address discrepancies in experimental data related to reaction kinetics or product stability?

Methodological Answer:

- Contradiction Analysis Framework:

- Replicate Experiments: Confirm reproducibility under identical conditions.

- Cross-Validate Techniques: Compare HPLC purity data with H NMR integration ratios .

- Identify Hidden Variables: Test for moisture sensitivity (hydrate ↔ anhydrous form transitions) using TGA/DSC .

- Statistical Reconciliation: Apply multivariate regression to isolate confounding factors (e.g., trace metal impurities) .

[Advanced] What advanced techniques are suitable for studying the thermal stability and decomposition pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantify weight loss at 100–200°C to assess hydrate stability (e.g., 5% mass loss corresponds to water release) .

- Differential Scanning Calorimetry (DSC): Detect endothermic peaks for phase transitions and exothermic peaks for decomposition .

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile decomposition products (e.g., methylamine from piperazinyl cleavage) .

[Basic] What safety protocols are essential for handling this compound in long-term storage?

Methodological Answer:

- Storage Conditions: Keep in airtight containers with desiccants at 2–8°C to prevent hydrate dissociation .

- Incompatibility Checks: Avoid contact with strong oxidizers (e.g., HNO₃) due to potential exothermic reactions .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

[Advanced] How can reactor design principles improve scalability for synthesizing this compound?

Methodological Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic piperazinyl substitution reactions. Optimize residence time (e.g., 30 min vs. batch 12 hours) .

- Membrane Separation: Integrate in-line nanofiltration to remove unreacted 4-methylpiperazine, reducing downstream purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.